2-morpholino-4H-pyrimido[2,1-a]isoquinolin-4-one

Catalog No.
S524192
CAS No.
168425-64-7
M.F
C16H15N3O2
M. Wt
281.31 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-morpholino-4H-pyrimido[2,1-a]isoquinolin-4-one

CAS Number

168425-64-7

Product Name

2-morpholino-4H-pyrimido[2,1-a]isoquinolin-4-one

IUPAC Name

2-morpholin-4-ylpyrimido[2,1-a]isoquinolin-4-one

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

InChI

InChI=1S/C16H15N3O2/c20-15-11-14(18-7-9-21-10-8-18)17-16-13-4-2-1-3-12(13)5-6-19(15)16/h1-6,11H,7-10H2

InChI Key

BVRDQVRQVGRNHG-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC(=O)N3C=CC4=CC=CC=C4C3=N2

Solubility

Soluble in DMSO

Synonyms

2-(morpholin-1-yl)pyrimido(2,1-a)isoquinolin-4-one, MP-isoquinolone

Canonical SMILES

C1COCCN1C2=CC(=O)N3C=CC4=CC=CC=C4C3=N2

Description

The exact mass of the compound 2-morpholino-4H-pyrimido[2,1-a]isoquinolin-4-one is 281.1164 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Morpholines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.2

Exact Mass

281.1164

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

2-(Morpholin-4-yl)pyrimido[2,1-a]isoquinolin-4-one

Dates

Modify: 2023-08-15

Inhibition of mammalian target of rapamycin signaling by 2-(morpholin-1-yl)pyrimido[2,1-alpha]isoquinolin-4-one

Lisa M Ballou, Elzbieta S Selinger, Jun Yong Choi, Dale G Drueckhammer, Richard Z Lin
PMID: 17562705   DOI: 10.1074/jbc.M704741200

Abstract

Signaling through the mammalian target of rapamycin (mTOR) is hyperactivated in many human tumors, including hamartomas associated with tuberous sclerosis complex (TSC). Several small molecules such as LY294002 inhibit mTOR kinase activity, but they also inhibit phosphatidylinositol 3-kinase (PI3K) at similar concentrations. Compound 401 is a synthetic inhibitor of DNA-dependent protein kinase (DNA-PK) that also targets mTOR but not PI3K in vitro (Griffin, R. J., Fontana, G., Golding, B. T., Guiard, S., Hardcastle, I. R., Leahy, J. J., Martin, N., Richardson, C., Rigoreau, L., Stockley, M., and Smith, G. C. (2005) J. Med. Chem. 48, 569-585). We used 401 to test the cellular effect of mTOR inhibition without the complicating side effects on PI3K. Treatment of cells with 401 blocked the phosphorylation of sites modified by mTOR-Raptor and mTOR-Rictor complexes (ribosomal protein S6 kinase 1 Thr(389) and Akt Ser(473), respectively). By contrast, there was no direct inhibition of Akt Thr(308) phosphorylation, which is dependent on PI3K. Similar effects were also observed in cells that lack DNA-PK. The proliferation of TSC1-/- fibroblasts was inhibited in the presence of 401, but TSC1+/+ cells were resistant. In contrast to rapamycin, long-term treatment of TSC1-/- cells with 401 did not up-regulate phospho-Akt Ser(473). Because increased Akt activity promotes survival, this may explain why the level of apoptosis was increased in the presence of 401 but not rapamycin. These results suggest that mTOR kinase inhibitors might be more effective than rapamycins in controlling the growth of TSC hamartomas and other tumors that depend on elevated mTOR activity.


Explore Compound Types